2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions. One common method involves the condensation of aniline derivatives with α-bromoacetophenone derivatives, followed by cyclization with 2-aminopyridines . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazines.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine
Uniqueness
2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H23N5 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C22H23N5/c1-15-5-10-19(16(2)13-15)24-22-21(25-20-14-23-11-12-27(20)22)17-6-8-18(9-7-17)26(3)4/h5-14,24H,1-4H3 |
InChI Key |
ODMHJKIEGITXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)N(C)C)C |
Origin of Product |
United States |
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